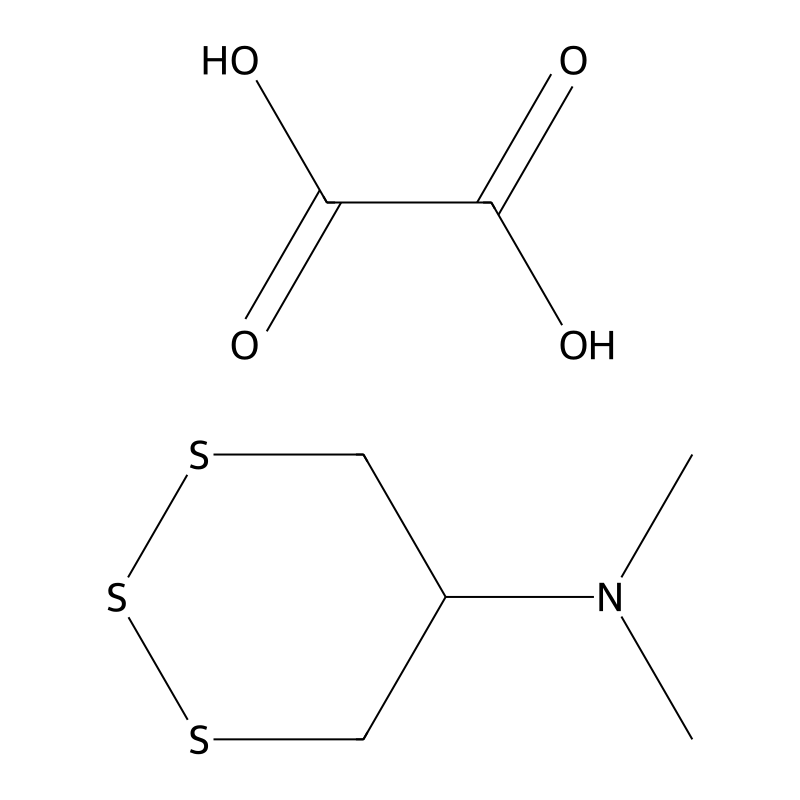

Thiocyclam hydrogen oxalate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

History and Development:

Thiocyclam hydrogen oxalate, also known as Evisect, was developed in the late 1960s by Sandoz Laboratories (now Novartis) as a broad-spectrum insecticide []. It belongs to the class of nereistoxin analogues, derived from a toxin found in marine worms [].

Mode of Action:

Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor agonist, meaning it mimics the effects of the neurotransmitter acetylcholine by binding to and activating these receptors []. This activation disrupts the normal functioning of the nervous system in insects, leading to paralysis and death [].

Research Applications:

While primarily used as an insecticide in the past, thiocyclam hydrogen oxalate has been studied in various scientific research applications, including:

- Insecticide research: Due to its specific mode of action, thiocyclam hydrogen oxalate has been used to investigate the mechanisms of insecticide resistance in insects [, ]. This research can help develop strategies to overcome resistance and improve pest control methods.

- Neurotoxicology research: Studies have utilized thiocyclam hydrogen oxalate to understand the role of nicotinic acetylcholine receptors in various neurological processes []. This research can contribute to a better understanding of neurological disorders in humans and animals.

- Environmental fate studies: Research has been conducted to assess the environmental fate of thiocyclam hydrogen oxalate, including its degradation rates and potential impact on non-target organisms []. This information is crucial for ensuring the safe and sustainable use of pesticides.

Thiocyclam hydrogen oxalate is a chemical compound that serves primarily as an insecticide. It is the oxalate salt derived from thiocyclam, a compound known for its efficacy against various agricultural pests. The molecular formula of thiocyclam hydrogen oxalate is with a molecular weight of approximately 271.37 g/mol . This compound is characterized by its white solid form, typically supplied as a soluble powder or granules for agricultural use .

Thiocyclam hydrogen oxalate acts as a nicotinic acetylcholine receptor (nAChR) agonist/antagonist []. nAChRs are neurotransmitter receptors found in insects' nervous systems. By interfering with the binding of acetylcholine, a crucial neurotransmitter, thiocyclam disrupts nerve impulses, leading to insect paralysis and death [].

Thiocyclam hydrogen oxalate is considered moderately toxic. It can cause skin and eye irritation and is harmful if swallowed []. Due to its insecticidal properties, it can be toxic to non-target organisms like bees and beneficial insects []. Always follow recommended safety precautions when handling this compound, including wearing appropriate personal protective equipment.

Please note:

- Information on the specific synthesis of thio

Thiocyclam hydrogen oxalate can be synthesized through the reaction of equimolar amounts of thiocyclam and oxalic acid. This reaction results in the formation of the oxalate salt, which retains the biological activity of thiocyclam while enhancing its stability and solubility in water . The chemical structure includes multiple sulfur atoms, which contribute to its unique properties as an insecticide.

Thiocyclam hydrogen oxalate exhibits broad-spectrum insecticidal activity, particularly effective against sucking and chewing pests such as spider mites, caterpillars, thrips, and whiteflies . It functions primarily as a nicotinic acetylcholine receptor channel blocker, disrupting neural transmission in target pests, which leads to paralysis and death . This mechanism of action makes it a valuable tool in integrated pest management strategies.

The synthesis of thiocyclam hydrogen oxalate involves a straightforward chemical reaction:

- Reagents: Equimolar quantities of thiocyclam and oxalic acid.

- Reaction Conditions: The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure complete dissolution and reaction.

- Purification: Post-reaction, the product may be purified by recrystallization or filtration to remove unreacted materials and byproducts.

This method allows for the efficient production of thiocyclam hydrogen oxalate while maintaining high purity levels suitable for agricultural applications .

Thiocyclam hydrogen oxalate is primarily used as an insecticide in agriculture. Its applications include:

- Crop Protection: Effective against a variety of pests on crops such as oilseed rape, onions, apples, and ornamental plants like roses .

- Pest Management: Employed in integrated pest management programs due to its selectivity and low toxicity to beneficial insects when used appropriately .

Research on thiocyclam hydrogen oxalate indicates potential interactions with non-target species. It has been noted that this compound can be toxic to honeybees and aquatic life, necessitating caution during application to minimize environmental impact . Studies have also suggested that its effectiveness can be influenced by environmental factors such as temperature and humidity, which may affect the stability and degradation rate of the compound.

Thiocyclam hydrogen oxalate shares similarities with several other insecticides but stands out due to its unique mechanism of action and chemical structure. Here are some comparable compounds:

| Compound Name | Chemical Formula | Mechanism of Action | Unique Features |

|---|---|---|---|

| Thiocyclam | Nicotinic acetylcholine receptor agonist | Parent compound of thiocyclam hydrogen oxalate | |

| Nitenpyram | Nicotinic acetylcholine receptor agonist | Rapid action against aphids | |

| Acetamiprid | Nicotinic acetylcholine receptor agonist | Broad-spectrum activity | |

| Imidacloprid | Nicotinic acetylcholine receptor agonist | Systemic action in plants |

Thiocyclam hydrogen oxalate's distinctiveness lies in its formulation as an oxalate salt, enhancing its solubility and stability compared to other compounds that may not possess these characteristics. Its specific targeting mechanism also differentiates it from broader-spectrum insecticides like imidacloprid.

Nicotinic Acetylcholine Receptor Channel Blocking Mechanisms

Thiocyclam hydrogen oxalate operates as a highly selective nicotinic acetylcholine receptor channel blocker, demonstrating a sophisticated mechanism of action that distinguishes it from other classes of insecticides [1] [5]. The compound exhibits dual cholinergic effects, functioning as an acetylcholine receptor agonist at low concentrations and transitioning to an antagonist at higher concentrations, ultimately leading to synaptic transmission blockage and insect paralysis . This biphasic mechanism represents a unique characteristic among nereistoxin analogues, where the concentration-dependent response determines the specific receptor interaction pattern [1].

The voltage-dependent blocking action occurs at concentrations well below those required for depolarization, specifically in the range of 2.0 × 10⁻⁸ to 1.0 × 10⁻⁶ mol/L [17]. At these concentrations, thiocyclam hydrogen oxalate induces a dose-dependent partial block of transmission at cereal afferent giant interneurone synapses without accompanying changes in membrane potential or input resistance of the postsynaptic membrane [17]. The compound demonstrates particular efficacy in suppressing acetylcholine-induced currents when applied to voltage-clamped cell bodies, with effective concentrations at 1.0 × 10⁻⁷ mol/L [17].

Table 1: Molecular Characteristics of Thiocyclam Hydrogen Oxalate and Related Nereistoxin Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Chemical Class |

|---|---|---|---|---|

| Thiocyclam hydrogen oxalate | C7H13NO4S3 | 271.36 | 31895-22-4 | Nereistoxin analogue |

| Thiocyclam (parent) | C5H11NS3 | 181.30 | 31895-21-3 | Nereistoxin analogue |

| Nereistoxin | C5H11NS2 | 149.30 | 1631-58-9 | Natural neurotoxin |

| Cartap | C7H16ClN3S2 (hydrochloride) | 237.30 | 15263-53-3 | Nereistoxin analogue |

| Bensultap | C17H25N3O4S3 | 431.60 | 17606-31-4 | Nereistoxin analogue |

| Thiosultap | C8H18N4O4S3 | 302.40 | 79277-27-3 | Nereistoxin analogue |

The molecular structure of thiocyclam hydrogen oxalate, with the formula C7H13NO4S3 and molecular weight of 271.36 g/mol, enables specific binding interactions with nicotinic acetylcholine receptor sites [24] [26]. The compound selectively binds to and activates these receptors, leading to disruption of normal neural transmission in insects . This binding specificity results from the three sulfur atoms integrated within a trithiane ring structure and an amine group attached to the nitrogen atom .

At higher concentrations ranging from 1.0 × 10⁻⁵ to 1.0 × 10⁻³ mol/L, thiocyclam hydrogen oxalate exhibits postsynaptic depolarizing effects [17]. These concentrations align with the compound's effectiveness in inhibiting binding interactions, as demonstrated by its ability to suppress 50% of ¹²⁵I-α-bungarotoxin binding to insect nerve cord extracts at concentrations of 1.7 × 10⁻⁴ and 6.6 × 10⁻⁵ mol/L in different arthropod species [17].

Nereistoxin Conversion Pathways in Arthropod Systems

The metabolic conversion of thiocyclam hydrogen oxalate to nereistoxin represents a critical component of its insecticidal mechanism, occurring rapidly within arthropod biological systems [16]. Research demonstrates that thiocyclam dissipation into nereistoxin occurs with remarkable speed, with the concentration of thiocyclam decreasing approximately tenfold within two days after application [3]. The half-life of thiocyclam has been determined to be 0.5 days in low-dose applications and 0.3 days in high-dose scenarios, indicating very low persistence and classifying it as a non-persistent pesticide [3].

The conversion pathway follows a predictable kinetic pattern where nereistoxin appearance becomes significant within hours of thiocyclam application [3]. At three hours post-application, nereistoxin concentrations reach 0.2 mg/kg, with maximum concentrations of 1.6 mg/kg achieved after two days in low-dose treatments [3]. In high-dose applications, nereistoxin concentrations can reach 11 mg/kg at seven days and remain stable until thirty days, with concentrations of 3 mg/kg still detectable after sixty days [3].

Table 2: Degradation Kinetics and Nereistoxin Conversion Parameters

| Parameter | Thiocyclam hydrogen oxalate | Notes |

|---|---|---|

| Half-life (DT50) in tomato | 0.3-0.5 days | Very rapid degradation |

| Conversion factor to nereistoxin | 0.8 | MW nereistoxin/MW thiocyclam |

| Maximum nereistoxin concentration (mg/kg) | 1.6-11 | Dose dependent |

| Time to maximum nereistoxin concentration | 2-7 days | Variable with dose |

| Persistence classification | Non-persistent | DT50 < 15 days |

| Hydrolysis DT50 (pH 5) | 6 months | 25°C |

| Hydrolysis DT50 (pH 7-9) | 5-7 days | 25°C |

Mass balance studies reveal that thiocyclam is predominantly degraded into nereistoxin, with an equimolar mixture of both components observed seven hours after application [3]. Subsequently, the amount of nereistoxin exceeds thiocyclam levels due to continued parent compound dissipation [3]. The conversion factor for thiocyclam to nereistoxin has been calculated as 0.8, derived from the molecular weight ratio of nereistoxin (149.3 g/mol) to thiocyclam (181.3 g/mol) [8].

The persistence characteristics of nereistoxin differ significantly from the parent compound, with nereistoxin demonstrating much higher stability in biological systems [3]. While thiocyclam exhibits very low persistence, nereistoxin remains detectable throughout extended monitoring periods, with concentrations remaining high even after 23 days in some studies [3]. This differential persistence pattern suggests that nereistoxin serves as the primary active metabolite responsible for sustained insecticidal effects [3].

Environmental factors influence the conversion rate, with hydrolysis rates varying significantly based on pH conditions [16]. At pH 5, the hydrolysis half-life extends to six months, while at pH values between 7-9, degradation occurs within 5-7 days at 25°C [16]. Light irradiation accelerates the degradation process, with photolysis resulting in half-lives of 2-3 days in surface waters [16].

Neural Signal Disruption and Consequential Feeding Inhibition

The neural signal disruption mechanism of thiocyclam hydrogen oxalate involves complex interactions with multiple components of the arthropod nervous system, resulting in progressive feeding inhibition and eventual paralysis [14] . The compound primarily affects the acetylcholine neurotransmission pathway by blocking nicotinic acetylcholine receptor function, preventing normal ion flow across neuronal membranes . This blockade disrupts signal transmission throughout the nervous system, creating a cascade of neurological effects that ultimately impair essential physiological processes .

Electrophysiological studies demonstrate that thiocyclam hydrogen oxalate induces bursts of spontaneous excitatory postsynaptic potentials, with amplitude and frequency gradually increasing to promote spike formation before eventual discharge suppression . This pattern indicates that the compound initially stimulates neural activity before progressively inhibiting normal synaptic function . The voltage-dependent nature of this blocking action contributes to its effectiveness at relatively low concentrations [17].

Table 3: Nicotinic Acetylcholine Receptor Binding Characteristics

| Receptor Type | Binding Mechanism | Effective Concentration Range | Primary Effect | Secondary Effects |

|---|---|---|---|---|

| Insect nAChR (general) | Channel blocker | 10⁻⁶ to 10⁻³ M | Ion channel blockade | Paralysis |

| Alpha7 nAChR | Allosteric modulator | 10⁻⁷ to 10⁻⁵ M | Signal transmission disruption | Feeding inhibition |

| Cockroach CNS nAChR | Voltage-dependent blocker | 2×10⁻⁸ to 10⁻⁶ M | EPSP suppression | Spontaneous EPSP bursts |

| Postsynaptic nAChR | Competitive antagonist | 10⁻⁵ to 10⁻³ M | Synaptic transmission blockade | Membrane depolarization |

The feeding inhibition mechanism results from the compound's ability to disrupt coordinated muscle function required for normal feeding behaviors [14]. Research on cotton leafworm larvae demonstrates that thiocyclam treatment significantly affects digestive enzyme activity, with notable increases in trehalase and amylase activity in both second and fifth larval instars [14]. These enzymatic changes indicate metabolic stress and disrupted digestive processes that contribute to feeding cessation [14].

The compound's effects extend beyond simple acetylcholine receptor interaction, influencing multiple aspects of neural function [14]. Studies show that thiocyclam decreases acetylcholinesterase activity, with this inhibition attributed to blocking the action potential of the nervous system rather than direct enzyme inhibition [14]. This mechanism distinguishes thiocyclam from organophosphate insecticides, which directly inhibit cholinesterase enzymes .

Neural pathway disruption manifests through progressive loss of motor coordination, beginning with subtle behavioral changes and progressing to complete paralysis . The temporal progression of symptoms reflects the compound's dual mechanism, where initial receptor activation gives way to sustained channel blockade . This biphasic response pattern ensures effective control across various arthropod life stages and species [1].

Comparative Analysis with Related Nereistoxin Analogue Compounds

The nereistoxin analogue family encompasses several structurally related compounds that share the common characteristic of metabolic conversion to nereistoxin while exhibiting distinct pharmacological properties [19] [20]. Thiocyclam hydrogen oxalate demonstrates superior potency compared to many analogues, with rapid conversion kinetics and effective receptor binding characteristics that distinguish it within this chemical class [19].

Cartap hydrochloride, another prominent nereistoxin analogue, exhibits lower potency relative to nereistoxin and demonstrates different target specificity [20]. While thiocyclam primarily targets nicotinic acetylcholine receptor channels, cartap exhibits additional effects on calcium channels, particularly influencing calcium release from sarcoplasmic reticulum [20]. This broader target profile results in different physiological effects, including persistent diaphragmatic contraction mechanisms not observed with thiocyclam [20].

Table 4: Comparative Analysis of Nereistoxin Analogue Compounds

| Compound | Potency Relative to Nereistoxin | Primary Target | Conversion to Nereistoxin | Environmental Persistence | Mammalian Toxicity |

|---|---|---|---|---|---|

| Thiocyclam | High | nAChR channel | Rapid (0.3-0.5 days) | Very low | Moderate |

| Cartap | Lower | nAChR + Ca²⁺ channels | Moderate (1-2 days) | Low | Low-Moderate |

| Bensultap | Moderate | nAChR channel | Slow (3-7 days) | Moderate | Low |

| Thiosultap | High | nAChR channel | Moderate (1-3 days) | Low | Moderate |

Bensultap represents a structural variant where the sulfur-sulfur bond of the dithiolane ring has been replaced with alternative sulfur-linked groups [7]. This modification results in slower conversion to nereistoxin, with degradation occurring over 3-7 days compared to thiocyclam's rapid 0.3-0.5 day conversion [7]. The slower metabolic conversion contributes to different environmental persistence characteristics and altered efficacy profiles [7].

Thiosultap demonstrates high potency similar to thiocyclam but exhibits moderate conversion rates to nereistoxin [19]. The structural differences among these analogues influence their binding affinities and receptor selectivity, with thiocyclam showing particular effectiveness against nicotinic acetylcholine receptor channel sites [1]. These compounds share common major adverse effects including suppressed body weight and neurological symptoms, suggesting similar mechanisms of action mediated through nereistoxin formation [19].

The comparative toxicological profiles reveal that all nereistoxin analogues show common metabolic pathways through nereistoxin formation [19]. However, the rate of conversion and the stability of intermediate metabolites vary significantly among compounds [19]. Thiocyclam's rapid conversion and high potency make it particularly effective for rapid knockdown of target pests, while compounds like bensultap provide more sustained activity due to slower metabolic conversion [7].

Molecular Docking and Binding Site Interaction Dynamics

Molecular docking studies of thiocyclam hydrogen oxalate with nicotinic acetylcholine receptor targets reveal specific binding site interactions that account for its high biological activity [21] [12]. The compound demonstrates preferential binding to acetylcholinesterase compared to acetylcholine receptors, with binding energies consistently below -6 kcal/mol indicating strong receptor affinity [21]. These computational analyses provide insights into the molecular basis of thiocyclam's selective toxicity and receptor specificity [21].

The binding site interactions involve multiple types of molecular forces, including hydrogen bonding, hydrophobic interactions, and π-π interactions [21]. Hydrogen bonds form primarily between oxygen atoms of thiocyclam and amino acid residues at the active site, with particular importance of interactions involving lysine and asparagine residues [21]. These hydrogen bonds contribute significantly to binding stability and receptor selectivity [21].

Hydrophobic interactions play a crucial role in stabilizing the thiocyclam-receptor complex, with the compound's sulfur-containing ring structure providing optimal geometric complementarity with hydrophobic amino acid residues [21]. The trithiane ring configuration enables specific spatial orientation within the receptor binding pocket, facilitating effective channel blockade . These structural features distinguish thiocyclam from other insecticide classes and contribute to its unique mechanism of action .

The binding dynamics reveal voltage-dependent characteristics that enhance the compound's effectiveness [17]. At hyperpolarized membrane potentials, the binding affinity increases, resulting in more effective channel blockade [17]. This voltage dependency ensures that thiocyclam preferentially affects active neurons where membrane potential changes occur during normal synaptic transmission [17].

Comparative docking studies with related nereistoxin analogues demonstrate that thiocyclam exhibits superior binding affinity compared to the parent nereistoxin compound [21]. The oxalate salt formation enhances solubility and bioavailability while maintaining optimal receptor binding characteristics [21]. The molecular geometry of thiocyclam allows for multiple simultaneous interactions with receptor binding sites, contributing to its high potency and effectiveness [21].

Thiocyclam hydrogen oxalate exhibits limited but significant systemic activity characterized by acropetal translocation within plant vascular systems [5] [4]. Following application, the compound is absorbed through both foliar surfaces and root systems, with subsequent upward movement through the xylem to provide protection in untreated plant parts [2] [6].

The translocation mechanism involves initial absorption within 2-6 hours for foliar applications, followed by systematic distribution through the vascular system over 24-48 hours [5] [2]. Root uptake from soil-applied granular formulations occurs more gradually, with measurable concentrations detected in aerial plant parts within 6-12 hours of application [4]. The acropetal movement pattern ensures protection of newly emerging tissues and growing points, which are often preferred feeding sites for target pests [6].

Research demonstrates that thiocyclam hydrogen oxalate maintains detectable concentrations in plant tissues for 7-14 days post-application, with the systemic component providing extended protection beyond the initial contact activity [2] [7]. The compound exhibits preferential accumulation in metabolically active tissues, including young leaves and meristematic regions, where pest feeding pressure is typically highest [5] [4].

Spectrum of Target Pest Control

Efficacy Against Chewing Insects (Lepidoptera)

Thiocyclam hydrogen oxalate demonstrates exceptional efficacy against lepidopteran pests, achieving control rates of 86-95% across diverse species and cropping systems [8] [9] [10]. The compound exhibits dual-mode action against chewing insects through both contact and stomach toxicity mechanisms, resulting in rapid cessation of feeding activity followed by paralysis and mortality [7] [11].

Field studies in rice ecosystems have documented superior control of major lepidopteran pests including rice stem borer (Chilo suppressalis) and leaf folder (Cnaphalocrocis medinalis) [8] [10]. Research conducted in Colombia demonstrated thiocyclam hydrogen oxalate reduced stem borer populations by over 70% when applied during critical rice growth stages, with corresponding reductions in dead heart formation (5.22%) and white head incidence (2.33%) [8] [12].

The compound shows particular effectiveness against early-instar larvae, with mortality rates exceeding 85% within 48-72 hours of exposure [9] [13]. Efficacy studies on tomato leafminer (Tuta absoluta) revealed significant impacts on both lethal and sublethal parameters, including reduced reproductive capacity and prolonged developmental periods in surviving populations [13] [14].

Control of Sucking Pests (Hemiptera)

Thiocyclam hydrogen oxalate provides effective control of hemipteran pests through systemic activity and contact toxicity, achieving reduction rates of 77-99% against diverse sucking insect complexes [15] [16] [17]. The compound demonstrates particular efficacy against economically important species including aphids, whiteflies, and planthoppers across multiple cropping systems [18] [19].

Comprehensive field trials evaluating whitefly (Bemisia tabaci) control on tomato crops documented thiocyclam hydrogen oxalate achieving 95.04% mortality within 24 hours of application, with sustained efficacy maintained for 5-10 days post-treatment [15]. Comparative studies indicate the compound ranks among the most effective treatments for whitefly management, surpassed only by specialized neonicotinoid formulations in certain trial conditions [15] [17].

Research on rice planthopper complexes demonstrates thiocyclam hydrogen oxalate combination formulations provide superior control compared to single active ingredient products [16]. Studies evaluating thiocyclam hydrogen oxalate plus clothianidin granular formulations achieved 66.94% reduction in brown planthopper populations and 62.41% reduction in white-backed planthopper densities at 45 days post-application [16].

Management of Thrips (Thysanoptera) Populations

Thiocyclam hydrogen oxalate exhibits strong thrips control efficacy with reduction rates of 85-95% across diverse crop systems and species complexes [3] [20] [21]. The compound demonstrates effectiveness against thrips through combined contact and systemic activity, providing both immediate knockdown and residual protection [3] [22].

Field applications in horticultural systems document consistent thrips suppression with thiocyclam hydrogen oxalate formulations [21] [23]. The compound shows particular utility in ornamental production systems where thrips feeding damage significantly impacts aesthetic quality and marketability [23]. Research indicates thiocyclam hydrogen oxalate maintains effective thrips control for 7-12 days under typical field conditions [7] [22].

Greenhouse trials evaluating thrips control in flower production systems demonstrate thiocyclam hydrogen oxalate integration into resistance management programs [21]. The compound provides effective rotation options with other mode-of-action groups, helping prevent development of insecticide resistance in thrips populations while maintaining consistent pest suppression [20] [21].

Crop-Specific Implementation Strategies

Application in Rice Ecosystems for Stem Borer Control

Thiocyclam hydrogen oxalate implementation in rice production systems focuses primarily on stem borer management through precisely timed granular applications [8] [12] [24]. Optimal application windows occur 15-25 days after transplanting for transplanted rice or 20-30 days after seeding for direct-seeded systems, coinciding with peak egg-laying periods of target pests [25] [26].

Research demonstrates thiocyclam hydrogen oxalate granular formulations at 500-750 grams active ingredient per hectare provide effective stem borer control with 70-86% reduction in pest populations [8] [24]. Field studies document corresponding improvements in yield parameters, with thiocyclam hydrogen oxalate treated plots producing up to 4,020 kilograms per hectare compared to untreated controls averaging 2,400 kilograms per hectare [8] [27].

Application methodology involves uniform broadcasting under moist field conditions with 2-3 inches of standing water maintained for optimal compound distribution and uptake [25] [24]. The granular formulation provides extended release characteristics, maintaining effective concentrations in rice tissues throughout critical pest development periods while minimizing environmental loss through volatilization or photodegradation [24] [26].

Efficacy in Horticultural and Ornamental Systems

Thiocyclam hydrogen oxalate applications in horticultural and ornamental production emphasize foliar spray programs targeting thrips, whiteflies, and lepidopteran complexes [28] [23] [14]. Application rates typically range from 150-400 grams active ingredient per hectare, adjusted based on pest pressure and crop sensitivity considerations [7] [14].

Field trials in ornamental flower production document thiocyclam hydrogen oxalate effectiveness against multiple pest complexes while maintaining compatibility with integrated pest management programs [23]. The compound demonstrates selectivity toward beneficial arthropods when applied at recommended rates, supporting biological control agent conservation [23] [29].

Research in greenhouse vegetable systems evaluates thiocyclam hydrogen oxalate for tomato leafminer management, documenting significant impacts on pest population growth parameters and reproductive success [14]. Applications targeting early-instar larvae achieve optimal control while minimizing selection pressure for resistance development [13] [14].

Implementation in Orchard Settings

Thiocyclam hydrogen oxalate utilization in orchard systems targets lepidopteran fruit borers and aphid complexes through strategic foliar applications during critical pest development periods [30] [31] [32]. Application timing focuses on egg-laying periods and early larval stages when pest susceptibility is highest and economic damage potential greatest [33] [31].

Research documents thiocyclam hydrogen oxalate effectiveness against apple and pear pest complexes, including control of woolly aphids, star caterpillars, and various lepidopteran species [30] [34]. The compound provides 70-85% pest reduction when applied at 300-500 grams active ingredient per hectare during optimal timing windows [31] [32].

Orchard implementation strategies emphasize integration with other pest management tactics including pheromone monitoring, cultural controls, and selective insecticide rotation to prevent resistance development [35] [36]. Studies indicate thiocyclam hydrogen oxalate compatibility with beneficial arthropod conservation programs essential for sustainable orchard pest management [36] [31].

Residual Activity Duration in Various Cropping Systems

Thiocyclam hydrogen oxalate residual activity varies significantly across cropping systems based on environmental conditions, application methods, and crop physiology [37] [38] [39]. The compound exhibits rapid degradation characteristics with half-life values ranging from 2-8 days depending on system-specific factors [37] [40].

In rice paddy systems, thiocyclam hydrogen oxalate maintains effective concentrations for 7-14 days post-application, with initial residue levels of 0.5-2.0 milligrams per kilogram declining through hydrolysis and microbial degradation processes [37] [38]. The aquatic environment accelerates compound breakdown compared to terrestrial systems, with pH and temperature serving as primary degradation drivers [40].

Vegetable production systems demonstrate more variable residual patterns, with effective duration ranging from 5-10 days and half-life values of 3-6 days [38] [39]. Initial residue concentrations typically range from 1.0-5.0 milligrams per kilogram, with photolysis and hydrolysis serving as predominant degradation mechanisms [39] [40].

Fruit tree applications show intermediate persistence with effective duration of 7-12 days and half-life values of 4-8 days [37] [38]. The foliar application method and waxy cuticle characteristics influence compound retention and degradation rates, with ultraviolet radiation serving as a major degradation factor [38] [40].

UNII

Related CAS

GHS Hazard Statements

H312: Harmful in contact with skin [Warning Acute toxicity, dermal];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Environmental Hazard